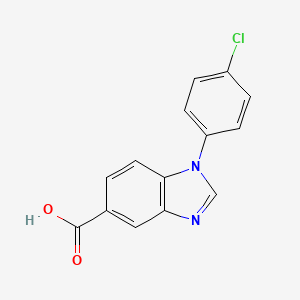
(but-3-yn-1-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-1-yl)cyclobutane is a fascinating chemical compound with a unique structure that combines a cyclobutane ring with a but-3-yn-1-yl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including (but-3-yn-1-yl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under thermal or photochemical conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can participate in substitution reactions, where the alkyne or cyclobutane hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Formation of epoxides or diols
Reduction: Formation of alkenes or alkanes
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(But-3-yn-1-yl)cyclobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, providing structural diversity and enhancing biological activity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of stapled peptides with improved stability and activity.
Industry: Utilized in the production of advanced materials with unique properties, such as high-strength polymers and specialized coatings.
Mecanismo De Acción
The mechanism of action of (but-3-yn-1-yl)cyclobutane involves its interaction with various molecular targets and pathways. In drug design, the compound can act as a bioisostere, mimicking the structure and function of other molecules while providing enhanced stability and activity. The cyclobutane ring’s strain energy can facilitate “strain-release” reactions, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Cyclobutane: A simple four-membered ring structure without additional substituents.
Bicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity.
(But-3-en-1-yl)cyclobutane: Similar to (but-3-yn-1-yl)cyclobutane but with an alkene substituent instead of an alkyne.
Uniqueness: this compound stands out due to its combination of a cyclobutane ring and an alkyne substituent, providing a unique set of chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
but-3-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPEKQGGZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)


![2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6615282.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)


![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)
